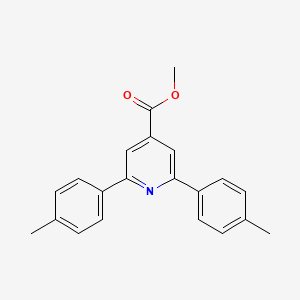
Methyl 2,6-dip-tolylpyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.
Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of alcohols or amines, depending on the specific conditions.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
科学的研究の応用
Chemistry:
Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
- Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3 |
InChIキー |
WQYAJTPCOWXYOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)



![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)


![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043567.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)
